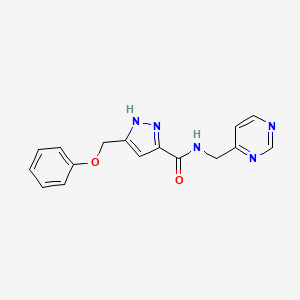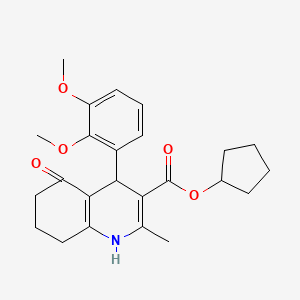
N-(2,4-dichlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide, also known as DIC, is a synthetic compound that has been widely studied for its potential applications in scientific research. DIC belongs to the class of isoxazolecarboxamides, which are known to exhibit a range of biological activities. In
作用機序
The mechanism of action of N-(2,4-dichlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. N-(2,4-dichlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. It also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, N-(2,4-dichlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide has been shown to modulate the activity of ion channels in the brain, such as the GABA-A receptor and the voltage-gated sodium channel.
Biochemical and Physiological Effects:
N-(2,4-dichlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide has been shown to exert a range of biochemical and physiological effects, including the inhibition of oxidative stress, the reduction of inflammation, and the modulation of ion channels in the brain. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurological disorders.
実験室実験の利点と制限
N-(2,4-dichlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide has several advantages for use in lab experiments, including its high purity and yield, its well-established synthesis method, and its potential applications in various fields of scientific research. However, there are also some limitations to its use, including its relatively high cost and the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on N-(2,4-dichlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide, including the investigation of its potential therapeutic applications in the treatment of neurological disorders, the exploration of its mechanism of action, and the development of new derivatives and analogs with improved properties. Additionally, further studies are needed to fully understand the potential side effects and safety profile of N-(2,4-dichlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide in humans.
In conclusion, N-(2,4-dichlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide is a synthetic compound that has shown promising potential for use in scientific research. Its well-established synthesis method, potential therapeutic applications, and range of biochemical and physiological effects make it a valuable tool for investigating the mechanisms underlying neurological disorders. However, further research is needed to fully understand its mechanism of action and potential side effects, and to develop new derivatives and analogs with improved properties.
合成法
N-(2,4-dichlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide can be synthesized using a multi-step process starting from 2,4-dichlorobenzaldehyde and 3,5-dimethylisoxazole-4-carboxylic acid. The reaction involves the use of various reagents and catalysts, including triethylamine, acetic anhydride, and 4-dimethylaminopyridine. The final product is obtained in high yield and purity, making it suitable for use in scientific research.
科学的研究の応用
N-(2,4-dichlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide has been studied for its potential applications in various fields of scientific research, including neuroscience, pharmacology, and biochemistry. It has been shown to exhibit neuroprotective effects, anti-inflammatory properties, and anticonvulsant activity. N-(2,4-dichlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide has also been investigated for its potential use as a therapeutic agent in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-7-12(8(2)19-17-7)13(18)16-6-9-3-4-10(14)5-11(9)15/h3-5H,6H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPVCTOKRUQRBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorobenzyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2-methyl-3-nitrobenzamide](/img/structure/B5057739.png)


![4-{[2-(5-propyl-3-isoxazolyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B5057776.png)


![2-[acetyl(methyl)amino]-5-methylbenzoic acid](/img/structure/B5057785.png)
![2-(allylthio)-4-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5057786.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B5057800.png)
![1-[4-(benzyloxy)benzyl]-4-(4-chlorophenyl)piperazine](/img/structure/B5057805.png)



![N'-[4-(hexyloxy)benzylidene]cyclopropanecarbohydrazide](/img/structure/B5057832.png)